Dercitin
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Overview
Description
Dercitin is a flavonoid compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is commonly found in citrus fruits and is known for its antioxidant and anti-inflammatory properties.
Scientific Research Applications
Antitumor Activity and Nucleic Acid Binding Properties
Dercitin, a cytotoxic acridine alkaloid from a marine sponge, has demonstrated notable antitumor activity. It inhibits the proliferation of various tumor cells, including leukemia, lung, and colon tumor cells, at nanomolar concentrations. Dercitin's interaction with nucleic acids, particularly its ability to intercalate into DNA, appears to be a key mechanism of its biological effects. This compound disrupts DNA and RNA synthesis, suggesting potential applications in cancer therapy (Burres et al., 1989).
HIV-1 Neutralization and Tumor Cell Proliferation Inhibition
Dercitin's analogues have shown potential for both anti-HIV and tumor inhibitory activities. These analogues can inhibit HIV-1 infectivity and also demonstrate effectiveness against breast, colon, and lung tumor cell lines. The distinct structural features of Dercitin and its analogues suggest their usefulness as leads in the design of both anti-AIDS agents and new antitumor drugs (Taraporewala et al., 1992).
Structural Revision and Relationship with Kuanoniamines
Research into the structure of Dercitin has led to the revision of the regiochemistry of its thiazole moiety. This finding also establishes a relationship between Dercitin and kuanoniamines, enhancing our understanding of the structure-activity relationships of these compounds. Such insights are critical for future drug development and discovery (Gunawardana et al., 1992).
Potential Pharmacophores of Antiviral and Anti-tumor Actions
The simplification of Dercitin's structure has led to the identification of thiazoloacridine as a potential pharmacophore for its antiviral and anti-tumor actions. This advancement aids in the understanding of the molecular basis of Dercitin's biological activities and provides a platform for the design of new therapeutic agents (Taraporewala, 1991).
properties
CAS RN |
115141-47-4 |
---|---|
Product Name |
Dercitin |
Molecular Formula |
C21H20N4S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-(9-methyl-6-thia-4,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1(19),2,4,7,10,12(20),13,15,17-nonaen-2-yl)ethanamine |
InChI |
InChI=1S/C21H20N4S/c1-24(2)10-8-15-18-17-14(13-6-4-5-7-16(13)23-18)9-11-25(3)20(17)21-19(15)22-12-26-21/h4-7,9,11-12H,8,10H2,1-3H3 |
InChI Key |
COKHRCLLFPZOEI-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C3C1=C4C(=C(C3=NC5=CC=CC=C25)CCN(C)C)N=CS4 |
Canonical SMILES |
CN1C=CC2=C3C1=C4C(=C(C3=NC5=CC=CC=C25)CCN(C)C)N=CS4 |
Other CAS RN |
115141-47-4 |
synonyms |
dercitin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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